
C21H27Cl3N2O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C21H27Cl3N2O4 Levocetirizine . It is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic urticaria. Levocetirizine is the active enantiomer of cetirizine, which means it is a more potent and selective form of the drug, providing effective relief from allergy symptoms with fewer side effects .
準備方法
Synthetic Routes and Reaction Conditions
Levocetirizine can be synthesized through several synthetic routes. One common method involves the resolution of racemic cetirizine using chiral acids or enzymes to obtain the desired enantiomer. The process typically involves the following steps:
Resolution of Racemic Cetirizine: This step separates the racemic mixture into its enantiomers using chiral acids or enzymes.
Purification: The desired enantiomer, Levocetirizine, is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, Levocetirizine is produced through large-scale resolution processes. The use of chiral catalysts and advanced purification techniques ensures high yield and purity of the final product. The production process is optimized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
Levocetirizine undergoes various chemical reactions, including:
Oxidation: Levocetirizine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert Levocetirizine into its reduced form, which may have different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the Levocetirizine molecule, potentially altering its activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of Levocetirizine.
Substitution: Substituted derivatives with altered functional groups.
科学的研究の応用
Levocetirizine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical research for the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.
Industry: Employed in the development of new antihistamine drugs and formulations.
作用機序
Levocetirizine exerts its effects by selectively binding to histamine H1 receptors, blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation. Levocetirizine’s high selectivity for H1 receptors and low affinity for other receptors contribute to its efficacy and reduced side effects .
類似化合物との比較
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another non-sedative antihistamine used for similar indications.
Fexofenadine: A third-generation antihistamine with similar uses.
Uniqueness of Levocetirizine
Levocetirizine is unique due to its high selectivity for H1 receptors and its enantiomeric purity, which enhances its efficacy and reduces side effects compared to its racemic counterpart, cetirizine. Its rapid onset of action and long duration of effect make it a preferred choice for many patients .
特性
分子式 |
C21H27Cl3N2O4 |
|---|---|
分子量 |
477.8 g/mol |
IUPAC名 |
4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H26Cl2N2O4.ClH/c1-2-3-8-29-20-16(22)12-15(13-17(20)23)21(26)24-14-18(19-5-4-9-28-19)25-6-10-27-11-7-25;/h4-5,9,12-13,18H,2-3,6-8,10-11,14H2,1H3,(H,24,26);1H |
InChIキー |
FFGSNJURRMCRFT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)
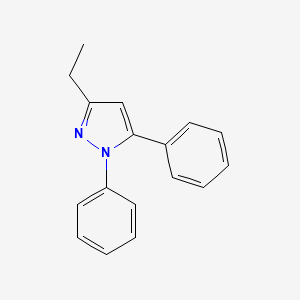
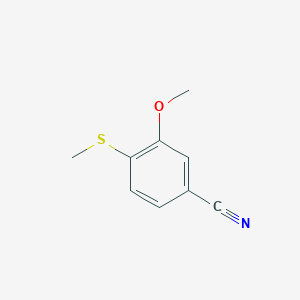
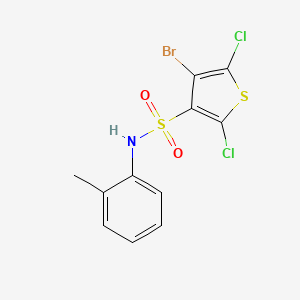
![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
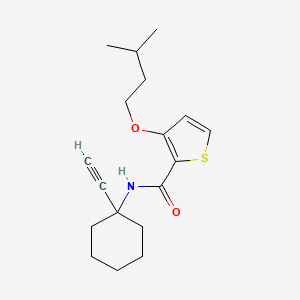


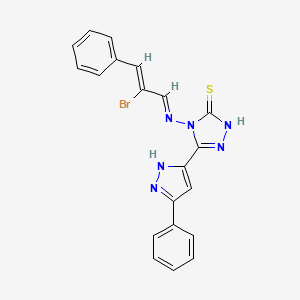
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)
